“2-(2-Methylphenyl)pyrrolidine” is a chemical compound with the CAS Number: 129540-23-4. It has a molecular weight of 161.25 . The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
The synthesis of pyrrolidine derivatives, including “2-(2-Methylphenyl)pyrrolidine”, can be achieved through two main strategies :
The molecular structure of “2-(2-Methylphenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .
The synthesis of 2-(2-Methylphenyl)pyrrolidine can be achieved through various methods:
The molecular structure of 2-(2-Methylphenyl)pyrrolidine consists of a pyrrolidine ring with a methyl-substituted phenyl group. The structural formula can be represented as follows:
This results in a total of twelve carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. The presence of the methyl group on the phenyl ring influences both the physical properties and reactivity of the compound.
2-(2-Methylphenyl)pyrrolidine can participate in various chemical reactions:
The mechanism of action for 2-(2-Methylphenyl)pyrrolidine varies based on its application:
2-(2-Methylphenyl)pyrrolidine has several scientific applications:
The core compound, 2-(2-Methylphenyl)pyrrolidine, follows systematic IUPAC naming conventions for substituted pyrrolidines. Its IUPAC name is 2-(2-methylphenyl)pyrrolidine, reflecting the pyrrolidine ring substituted at the 2-position by a 2-methylphenyl group. The molecular formula is C₁₁H₁₅N, corresponding to a molecular weight of 161.24 g/mol for the free base. The hydrochloride salt form, commonly encountered in crystallographic studies, has the formula C₁₁H₁₅N·HCl (molecular weight: 197.71 g/mol) [9]. This salt crystallizes in a 1:1 stoichiometry, as confirmed by single-crystal X-ray diffraction data [9]. The structural framework comprises a planar aromatic toluene moiety linked to a non-aromatic, five-membered pyrrolidine ring, creating distinct electronic and steric properties.
Table 1: Fundamental Identifiers of 2-(2-Methylphenyl)pyrrolidine
Property | Value |
---|---|
IUPAC Name | 2-(2-methylphenyl)pyrrolidine |
CAS Number (free base) | 1381928-28-4 |
Molecular Formula (base) | C₁₁H₁₅N |
Molecular Weight (base) | 161.24 g/mol |
Molecular Formula (HCl salt) | C₁₁H₁₅N·HCl |
Molecular Weight (HCl salt) | 197.71 g/mol |
2-(2-Methylphenyl)pyrrolidine possesses a chiral center at the carbon atom linking the pyrrolidine ring to the aromatic substituent, resulting in two enantiomers: (R)- and (S)-2-(2-methylphenyl)pyrrolidine. The (S)-enantiomer hydrochloride salt (CAS: 1381928-28-4) has been isolated and characterized [9]. Stereochemical assignment is typically achieved via chiral derivatizing agents combined with Nuclear Overhauser Effect Spectroscopy (NOESY). Studies on analogous chiral pyrrolidine derivatives reveal that the deshielding effects of anisotropic groups (e.g., carbonyls in chiral auxiliaries) and observed NOE correlations between specific protons are critical for assigning absolute configuration [8].
Computational analyses (DFT, semi-empirical methods, molecular mechanics) predict dominant conformers where the pyrrolidine ring adopts an envelope conformation. The torsion angle between the aryl plane and the pyrrolidine ring significantly influences steric interactions, particularly with ortho-methyl substituents. The methyl group on the phenyl ring creates steric crowding near the chiral center, restricting rotation and stabilizing conformers where the pyrrolidine's nitrogen lone pair is oriented anti or gauche relative to the aryl system [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:Detailed ¹H and ¹³C NMR spectral data for 2-(2-methylphenyl)pyrrolidine and its analogs are consistent with its structure. Key ¹H NMR features (typically in DMSO-d6 or CDCl₃) include:
¹³C NMR confirms the presence of the aromatic quaternary carbon, methyl carbon, methine carbon (N-CH, ~60 ppm), and distinct pyrrolidine methylene carbons [3] [4] [6].
Table 2: Characteristic NMR Chemical Shifts for 2-(2-Methylphenyl)pyrrolidine Derivatives
Proton/Carbon Type | δ (¹H NMR), ppm | δ (¹³C NMR), ppm |
---|---|---|
Aromatic CH (meta, para) | 7.10 – 7.25 (m) | 125 – 135 |
Aromatic CH (ortho) | ~7.20 (m) | ~130 |
Aromatic Quaternary C | - | ~135 |
Ar-CH₃ | ~2.30 (s) | ~20.0 |
N-CH (methine) | ~3.90 (m) | ~60 |
N-CH₂ (pyrrolidine) | 2.70 – 3.00 (m) | ~55 |
β-CH₂ (pyrrolidine) | 1.70 – 1.90 (m) | ~30 |
γ-CH₂ (pyrrolidine) | 1.50 – 1.70 (m) | ~23 |
Fourier-Transform Infrared (FT-IR) Spectroscopy:FT-IR spectra exhibit characteristic absorptions:
High-Resolution Mass Spectrometry (HR-MS):HR-MS analysis using electrospray ionization (ESI) in positive mode yields the exact mass of the protonated molecule [M+H]⁺. For C₁₁H₁₅N:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof and conformational details. While specific SC-XRD data for the exact hydrochloride salt of (S)-2-(2-methylphenyl)pyrrolidine isn't detailed in the provided sources, analyses of closely related pyrrolidine salts and analogs reveal critical structural trends [5] [7] [9]:
Table 3: Representative Crystallographic Parameters for Related Pyrrolidine Salts
Parameter | Typical Range/Value | Significance |
---|---|---|
Space Group | Monoclinic (P2₁/c, C2/c) | Indicates chiral packing/centrosymmetry |
N⁺-H···Cl⁻ Distance | 1.65 – 1.75 Å (H···Cl) | Strong ionic hydrogen bond |
N⁺-H···Cl⁻ Angle | 165 – 175° | Near-linear, optimal H-bonding |
Dihedral Angle (Ar/Pyrr) | 70 – 85° | Minimizes ortho-methyl sterics |
Pyrrolidine Conformation | Envelope (C2 flap) | Common for 5-membered rings |
π-π Distance (Centroids) | 3.8 – 4.2 Å | Weak aromatic stacking |
Polymorphism, though not explicitly reported for this compound, is common in such salts. Subtle conformational differences (e.g., pyrrolidine puckering amplitude, torsion angles) or H-bonding motifs (chain vs. dimer) can lead to distinct polymorphs with different lattice energies and packing densities, as observed in structurally related imidazopyridine and acridone derivatives [7]. The relative stability of polymorphs depends on intramolecular forces (H-bond strength, conformational strain) and intermolecular packing efficiency.
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